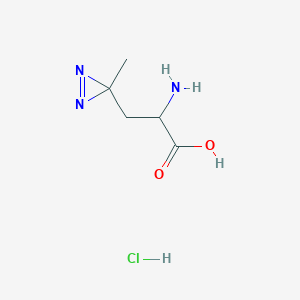

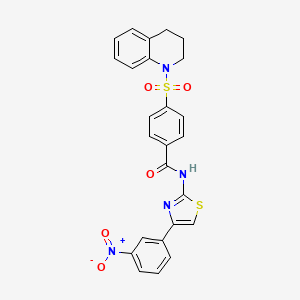

![molecular formula C20H17NO6 B2998172 (2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid CAS No. 1243062-50-1](/img/structure/B2998172.png)

(2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups. It has a 2H-chromen-7-yl group, which is a type of oxygen-containing heterocycle, attached to an acetyl group. This is further linked to an amino group and a phenylacetic acid moiety .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. One possible method could involve the reaction of an alkene with ozone, a process known as ozonolysis . This could form the 2H-chromen-7-yl group. The acetyl group could then be introduced through a reaction with acetic anhydride .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The 2H-chromen-7-yl group is a heterocyclic compound that contains an oxygen atom. The acetyl group is a carbonyl group, and the amino group contains nitrogen. The phenylacetic acid moiety contains a phenyl ring and a carboxylic acid group .Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the double bonds in the 2H-chromen-7-yl group could undergo addition reactions . The carbonyl group in the acetyl moiety could undergo nucleophilic addition reactions, and the amino group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl group and the amino group could make it soluble in polar solvents .科学的研究の応用

Antimicrobial Activity

The synthesis of derivatives from chromen-acetic acid hydrazide has shown potential antimicrobial activity. These compounds, including various Schiff's bases and hydrazides, demonstrate the versatility of chromen-based compounds in developing new antimicrobial agents. Their structural diversity and biological activity highlight the potential of chromen derivatives in combating microbial infections (M. Čačić et al., 2006).

Synthesis of Thiazolidin-4-ones

Another area of research involves the synthesis of thiazolidin-4-ones based on chromen-acetic acid, indicating the compound's utility in creating molecules with potential antibacterial activity. The structural elucidation of these products, including their potential for screening against both Gram-positive and Gram-negative bacteria, showcases the broad applicability of chromen derivatives in medicinal chemistry (M. Čačić et al., 2009).

Heterocyclic Chemistry

The preparation of chromen-acetic acid derivatives from salicylaldehyde introduces applications in heterocyclic chemistry. These compounds further the understanding of chromen-based molecules' synthetic pathways and their potential as intermediates in organic synthesis (S. Yamaguchi et al., 1992).

Nonlinear Optical (NLO) Properties

Research on chromene derivatives incorporating pyrano and pyran segments has explored their electronic, structural, and NLO properties. Theoretical and experimental studies on these compounds reveal their potential in applications requiring materials with significant NLO properties, indicating the broader applicability of chromen derivatives in materials science (Nadia Arif et al., 2022).

作用機序

Target of Action

It is structurally similar to phenylacetic acid , which is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Mode of Action

The interaction with these targets could lead to changes in the metabolic processes, potentially aiding in the treatment of conditions like hyperammonemia .

Biochemical Pathways

Given its structural similarity to phenylacetic acid, it may influence the urea cycle, a series of biochemical reactions in mammals that produce urea from ammonia . This process is crucial for the removal of excess ammonia from the body.

Pharmacokinetics

Phenylacetic acid, a structurally similar compound, is metabolized by phenylacetate esterases found in the human liver cytosol . The overall esterase activity is lower in humans than in rats .

Result of Action

Based on its structural similarity to phenylacetic acid, it may aid in the reduction of ammonia levels in the body, potentially alleviating symptoms of hyperammonemia .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-12-9-18(23)27-16-10-14(7-8-15(12)16)26-11-17(22)21-19(20(24)25)13-5-3-2-4-6-13/h2-10,19H,11H2,1H3,(H,21,22)(H,24,25)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFMAUXSEZIPNJ-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

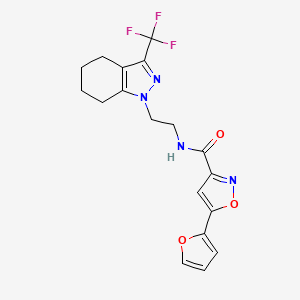

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2998090.png)

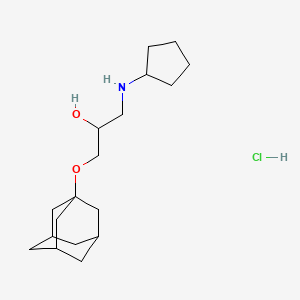

![N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide](/img/structure/B2998097.png)

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2998099.png)

![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2998100.png)

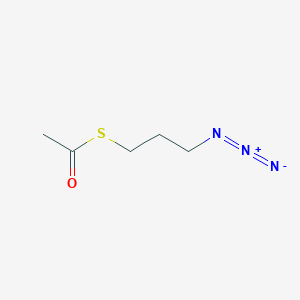

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2998102.png)

![3'-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2998104.png)